4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine
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Description
“4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This compound also contains a pyridine ring and a methylphenyl group . 1,2,4-Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-oxadiazole ring, a pyridine ring, and a methylphenyl group . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Mode of Action
1,2,4-oxadiazole derivatives have been found to exhibit strong antibacterial effects onXanthomonas oryzae pv. oryzae (Xoo) . This suggests that these compounds may interact with bacterial cells, leading to their death and thus exhibiting antibacterial activity.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect various biological pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially influence the pharmacokinetic properties of this compound.
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activities .
Properties
IUPAC Name |
3-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-2-4-11(5-3-10)13-16-14(18-17-13)12-6-8-15-9-7-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQGASFJOGPJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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